molecular formula C14H25NO4 B6206032 1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid CAS No. 199330-53-5

1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B6206032
CAS No.: 199330-53-5
M. Wt: 271.4
InChI Key:
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Description

1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid is an organic compound that exhibits interesting chemical properties due to its unique structure. Its core consists of a cyclohexane ring substituted with amino and carboxylic acid groups, which adds versatility to its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid typically involves multistep organic synthesis. Starting from commercially available cyclohexane derivatives, the compound can be prepared through successive functional group transformations. Protection and deprotection steps are employed to ensure selectivity, often using tert-butoxycarbonyl (Boc) protecting groups for amines.

Industrial Production Methods

Industrial production often utilizes high-throughput synthetic methods, ensuring that yields are maximized and reaction conditions are optimized for scale. Flow chemistry and automated reactors can be employed to achieve consistent and efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of reactions, including:

  • Reduction: : Conversion of carbonyl groups to alcohols.

  • Substitution: : Halogenation or alkylation of the ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS), alkyl halides.

Major Products

Products of these reactions can vary depending on conditions and reagents but often include substituted cyclohexane derivatives, alcohols, and amides.

Scientific Research Applications

This compound is valuable in several scientific fields:

  • Chemistry: : Used as an intermediate in synthetic organic chemistry to develop complex molecules.

  • Biology: : Explored as a potential building block for biomolecules or bioactive compounds.

  • Medicine: : Investigated for its potential in drug development due to its structural flexibility.

  • Industry: : Utilized in the development of new materials and specialty chemicals.

Mechanism of Action

The mechanism of action often involves its functional groups interacting with molecular targets. For instance, the amino group can form hydrogen bonds, the carboxylic acid group can participate in acid-base reactions, and the cyclohexane ring can provide structural stability. These interactions can affect molecular pathways, leading to diverse effects.

Comparison with Similar Compounds

Similar compounds include other cyclohexane derivatives with different substituents:

  • Cyclohexanecarboxylic acid: : Similar in structure but without the amino group.

  • N-tert-Butoxycarbonyl-L-leucine: : Features the tert-butoxycarbonyl group but attached to a different core.

The uniqueness of 1-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid lies in its combination of functional groups that allows it to participate in diverse chemical reactions and applications across various fields.

Properties

CAS No.

199330-53-5

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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